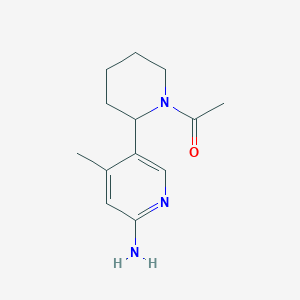
1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the substituted pyridine ring with the piperidine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates due to its piperidine moiety, which is a common structural motif in pharmaceuticals.
Pharmacology: It is studied for its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine moiety in the compound.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Uniqueness
1-(2-(6-Amino-4-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and its combination with the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-(6-amino-4-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-7-13(14)15-8-11(9)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15) |
InChI Key |
QARLHCBJDHSWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2CCCCN2C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


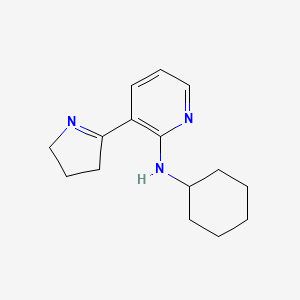
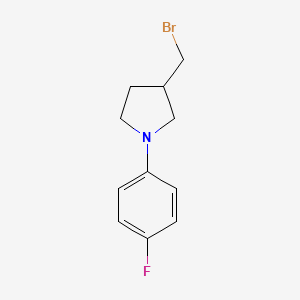
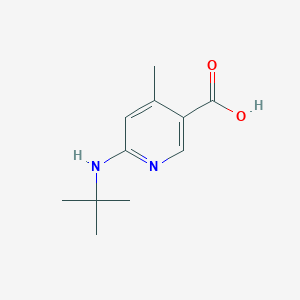
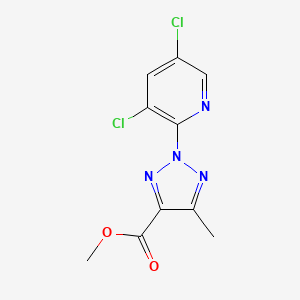

![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11798690.png)

![7,8-Dimethyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11798720.png)
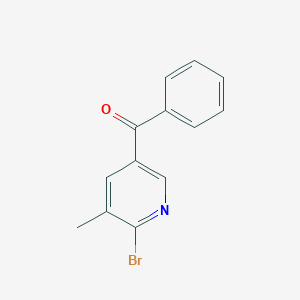


![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11798737.png)

![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)
